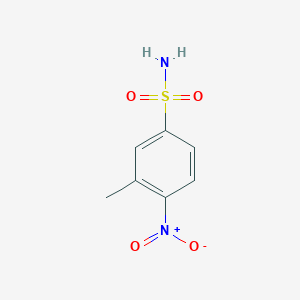
2-氨基-3,3,3-三氟-2-甲基丙酸盐酸盐
描述
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is a fluorinated amino acid derivative. It is known for its unique structural properties, which include the presence of trifluoromethyl groups. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
科学研究应用
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique biochemical properties.
Industry: Employed in the development of novel materials and chemical processes.
生化分析
Biochemical Properties
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in enzyme interactions. It is known to interact with enzymes such as amidases, which catalyze the hydrolysis of amide bonds. The trifluoromethyl group in 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride enhances its binding affinity to certain enzymes, leading to more efficient catalysis. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their structure and function .
Cellular Effects
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have demonstrated that 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can induce changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their function. The trifluoromethyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. Additionally, 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over time, 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride may exhibit toxic or adverse effects, including organ toxicity and disruption of normal cellular processes .
Metabolic Pathways
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the trifluoromethyl group can influence the metabolic flux and levels of metabolites, potentially altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in different cellular compartments. The distribution of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues .
Subcellular Localization
The subcellular localization of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can impact its activity and function, as well as its interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride typically involves the introduction of trifluoromethyl groups into an amino acid framework. One common method includes the fluoridation of 2-methylpropanoic acid derivatives followed by amination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoridation processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
作用机制
The mechanism of action of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction processes .
相似化合物的比较
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Another fluorinated compound with similar structural features.
3,3,3-Trifluoro- DL -alanine: A fluorinated amino acid with comparable properties.
Uniqueness
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is unique due to its specific combination of trifluoromethyl groups and amino acid structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
2-amino-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWUZNVJBGNGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115476-23-8 | |
| Record name | 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)



